molecular formula C11H15N3O2S2 B14897128 n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide

n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide

Cat. No.: B14897128
M. Wt: 285.4 g/mol
InChI Key: MWEJKNXUYWMJAW-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide typically involves the reaction of 2-aminobenzothiazole with a suitable alkylating agent. One common method involves the reaction of 2-aminobenzothiazole with 3-chloropropylmethanesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation, such as topoisomerases. Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives

Uniqueness

N-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C11H15N3O2S2

Molecular Weight

285.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)propyl]methanesulfonamide

InChI

InChI=1S/C11H15N3O2S2/c1-18(15,16)13-8-4-7-12-11-14-9-5-2-3-6-10(9)17-11/h2-3,5-6,13H,4,7-8H2,1H3,(H,12,14)

InChI Key

MWEJKNXUYWMJAW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCCNC1=NC2=CC=CC=C2S1

Origin of Product

United States

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